molecular formula C11H8BrCl B2628876 1-Bromo-3-(chloromethyl)naphthalene CAS No. 1261469-74-2; 75438-01-6

1-Bromo-3-(chloromethyl)naphthalene

Cat. No.: B2628876
CAS No.: 1261469-74-2; 75438-01-6
M. Wt: 255.54
InChI Key: JDASKBNBZDGJKX-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular formula of 1-bromo-3-(chloromethyl)naphthalene is C₁₁H₈BrCl , with a molar mass of 255.54 g/mol . The naphthalene scaffold consists of two fused benzene rings, with bromine occupying position 1 and a chloromethyl (-CH₂Cl) group at position 3. This substitution pattern creates electronic asymmetry, influencing intermolecular interactions and crystal packing.

Crystallographic Insights

X-ray diffraction studies of analogous 1,8-di(bromomethyl)naphthalene derivatives reveal that halogen substituents induce planar geometry in the naphthalene system, with bond lengths and angles consistent with aromatic systems bearing electron-withdrawing groups . While direct crystallographic data for this compound remains limited, computational models predict a similar planar arrangement, stabilized by π-π stacking and halogen-halogen interactions. The chloromethyl group introduces a rotatable bond (count = 1), enabling conformational flexibility .

Table 1: Key Molecular Descriptors
Property Value Source
Molecular Formula C₁₁H₈BrCl
Molecular Weight 255.54 g/mol
SMILES Notation C1=CC=C2C(=C1)C=C(C=C2Br)CCl
Rotatable Bond Count 1

Properties

IUPAC Name

1-bromo-3-(chloromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDASKBNBZDGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of 1-bromo-3-(chloromethyl)naphthalene with structurally related halogenated naphthalenes:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
This compound C₁₁H₈BrCl 255.54 Br (C1), -CH₂Cl (C3) Discontinued; purity ≥95%
1-Bromonaphthalene C₁₀H₇Br 207.07 Br (C1) bp 281°C; miscible with alcohols, ethers
3-Bromo-1-chloronaphthalene C₁₀H₆BrCl 241.51 Br (C3), Cl (C1) CAS 325956-47-6; used as a synthetic intermediate
1-Bromo-4-methylnaphthalene C₁₁H₉Br 221.09 Br (C1), -CH₃ (C4) CAS 6627-78-7; higher volatility
1-Bromo-3-(nitromethyl)naphthalene C₁₁H₈BrNO₂ 282.09 Br (C1), -CH₂NO₂ (C3) Synthesized via NaNO₂/urea reactions; nitro group enhances electrophilicity

Key Observations :

  • Reactivity : The chloromethyl group in this compound facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the nitro group in 1-bromo-3-(nitromethyl)naphthalene directs electrophilic attacks to meta positions .
  • Solubility: 1-Bromonaphthalene’s miscibility with non-polar solvents contrasts with the polar chloromethyl derivative, which likely has reduced solubility in hydrocarbons .
  • Synthetic Utility : 3-Bromo-1-chloronaphthalene’s dual halogenation enables sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the chloromethyl group in the target compound offers a handle for further functionalization .

Q & A

Q. What are the recommended synthetic routes for 1-bromo-3-(chloromethyl)naphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of 3-(chloromethyl)naphthalene derivatives using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Key parameters include solvent choice (e.g., CCl₄ for radical stability), temperature control (0–25°C), and stoichiometric ratios. For example, similar brominated naphthalenes (e.g., 1-bromo-2-methylnaphthalene) are synthesized via Friedel-Crafts alkylation followed by bromination, with yields dependent on reaction time and catalyst loading . Purity (>95%) can be achieved via column chromatography using silica gel and hexane/ethyl acetate gradients .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Combine 1H/13C NMR spectroscopy (e.g., in CDCl₃) to confirm substitution patterns and absence of byproducts. For instance, analogous compounds like 1-bromo-2-methoxynaphthalene show distinct aromatic proton splitting (δ 7.2–8.5 ppm) and methylene chlorine coupling (δ ~4.5 ppm) . Elemental analysis (C, H, Br, Cl) and mass spectrometry (EI-MS) should align with the molecular formula (C₁₁H₈BrCl, MW 255.54) . Discrepancies in melting points or spectral data may indicate impurities, necessitating recrystallization in ethanol or dichloromethane .

Q. What are the key physicochemical properties influencing its stability and handling?

  • Methodological Answer : Thermodynamic data for bromonaphthalene derivatives (e.g., ΔfusH, ΔvapH) suggest that this compound is sensitive to light and heat due to labile C–Br and C–Cl bonds. Store at 0–6°C under inert gas (Ar/N₂) to prevent decomposition . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds, while UV-Vis spectroscopy monitors photostability in solution .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) be applied to study reaction mechanisms involving this compound?

  • Methodological Answer : Synthesize deuterated derivatives (e.g., 1-bromo-3-(chloromethyl-d₂)naphthalene) via H/D exchange using D₂O and Pd/C catalysts or direct deuteration of precursors. These analogs enable tracking of reaction pathways (e.g., SN2 vs. radical mechanisms) via LC-MS/MS or NMR isotope effects . For example, deuterated methyl groups in similar naphthalenes (e.g., 1-bromo-3-(methyl-d₃)naphthalene) have been used to study kinetic isotope effects in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in toxicity data for halogenated naphthalenes?

  • Methodological Answer : Follow ATSDR’s literature screening framework :
  • Step 1 : Systematically review peer-reviewed studies (PubMed, TOXCENTER) using inclusion criteria (e.g., exposure routes: inhalation, oral; endpoints: hepatic/renal effects).
  • Step 2 : Compare in vitro (e.g., hepatocyte assays) and in vivo (rodent models) data to identify species-specific metabolic differences (e.g., cytochrome P450 activation).
  • Step 3 : Use computational modeling (QSAR) to predict toxicity thresholds and validate with dose-response experiments .

Q. How can environmental fate studies be designed to assess its degradation pathways?

  • Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to identify degradation products (e.g., chlorinated dihydroxy-naphthalenes) in simulated environmental matrices (soil/water). Accelerated aging studies at varying temperatures (e.g., 17°C vs. 21°C) can quantify emission rates and half-lives, as demonstrated for naphthalene in museum artefacts . For advanced analysis, use HRMS/MSⁿ to characterize non-target transformation products.

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